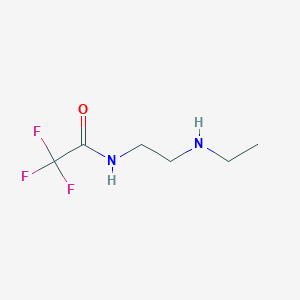

n-(2-(Ethylamino)ethyl)-2,2,2-trifluoroacetamide

Description

Properties

IUPAC Name |

N-[2-(ethylamino)ethyl]-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3N2O/c1-2-10-3-4-11-5(12)6(7,8)9/h10H,2-4H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHHYXGDXGMSFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCNC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Ethylamino)ethyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2,2,2-trifluoroacetic anhydride with N-(2-aminoethyl)ethanolamine. The reaction is carried out under controlled conditions, usually in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques helps in achieving consistent quality and efficiency in production.

Chemical Reactions Analysis

Hydrolysis Reactions

The trifluoroacetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding trifluoroacetic acid (TFA) and the corresponding amine derivative:

Reaction Scheme:

| Conditions | Products | Key Observations |

|---|---|---|

| Aqueous HCl (1–6 M) | Trifluoroacetic acid + ethylaminoethylamine | Accelerated cleavage at elevated temperatures |

| NaOH (0.1–2 M) | Same as above | Base-catalyzed hydrolysis proceeds via nucleophilic attack at the carbonyl carbon |

Nucleophilic Substitution Reactions

The electron-withdrawing trifluoromethyl group activates the carbonyl carbon toward nucleophilic substitution. Common reagents include amines, thiols, or alcohols:

Reaction Scheme:

| Nucleophile | Conditions | Product | Efficiency |

|---|---|---|---|

| Ethylamine | DCM, 25°C, 12 h | N-(2-(ethylamino)ethyl)acetamide | Moderate |

| Sodium thiophenoxide | DMF, 60°C, 6 h | Thioester derivative | High |

Alkylation/Acylation at the Ethylamino Group

The primary amine in the ethylaminoethyl side chain participates in alkylation or acylation reactions:

Example Reaction with Acetyl Chloride:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C → RT | Acetylated derivative | 85% |

| Benzyl bromide | K₂CO₃, DMF, 60°C | N-Benzyl-substituted compound | 72% |

Reductive Reactions

The amide group can be reduced to a methylene amine under strong reducing conditions:

Reaction with LiAlH₄:

| Reducing Agent | Conditions | Product | Notes |

|---|---|---|---|

| LiAlH₄ | THF, reflux, 4 h | Trifluoromethane + diamine | Requires anhydrous conditions |

Key Mechanistic Insights

-

Electrophilicity : The trifluoroacetamide group’s electron-deficient carbonyl enhances susceptibility to nucleophilic attack.

-

Steric Effects : The ethylaminoethyl chain may hinder access to the amide carbonyl, influencing reaction rates.

Scientific Research Applications

Pharmaceutical Applications

1.1. Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

One of the primary applications of n-(2-(Ethylamino)ethyl)-2,2,2-trifluoroacetamide is its role as an inhibitor of indoleamine 2,3-dioxygenase, an enzyme implicated in immune regulation and cancer progression. Studies indicate that compounds with similar structural features can effectively inhibit IDO activity, thereby enhancing anti-tumor immunity. The administration of such inhibitors has shown promise in treating various cancers by preventing tumor-induced immunosuppression .

1.2. Antiangiogenic Properties

Recent research has highlighted the compound's potential as an antiangiogenic agent through its interaction with vascular endothelial growth factor receptor-2 (VEGFR-2). A derivative containing a trifluoroacetamide moiety demonstrated significant inhibition of VEGFR-2 with an IC50 value of 65 nM. This suggests that this compound could be developed into a therapeutic agent targeting angiogenesis in tumors .

Case Studies and Experimental Findings

3.1. Cancer Treatment Studies

In vitro studies have shown that derivatives of this compound exhibit potent cytotoxic effects against various cancer cell lines including HepG2 (liver cancer) and MCF-7 (breast cancer). The selectivity indices for these compounds indicate a favorable therapeutic window over normal cells .

3.2. Molecular Docking Studies

Molecular docking simulations have confirmed that this compound can effectively bind to the active sites of target enzymes such as IDO and VEGFR-2. These studies provide insights into the binding affinities and interaction mechanisms that underpin its biological activity .

Mechanism of Action

The mechanism of action of N-(2-(Ethylamino)ethyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamide group can form strong hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This compound may also interact with cellular pathways involved in signal transduction and metabolic regulation.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The following compounds exhibit structural or functional similarities to N-(2-(Ethylamino)ethyl)-2,2,2-trifluoroacetamide, based on molecular frameworks and substituent groups:

Physicochemical and Functional Comparisons

- Polarity and Solubility: The hydroxyethyl derivative (364056-54-2) has higher polarity due to its hydroxyl group, improving aqueous solubility compared to the ethylaminoethyl analog . N,N-Diethyl-2,2,2-trifluoroacetamide (360-92-9) is less polar, favoring organic-phase reactions .

- Biological Activity: Chlorinated analogs (e.g., 170655-44-4) are associated with herbicidal activity, whereas ethylaminoethyl derivatives are more common in CNS-targeting drug candidates due to their amine functionality .

Synthetic Utility :

Research Findings

- Metabolic Stability: Trifluoroacetamide derivatives demonstrate enhanced resistance to enzymatic degradation compared to non-fluorinated analogs, as shown in pharmacokinetic studies of neuroactive compounds .

- Synthetic Pathways: this compound is synthesized via nucleophilic substitution of ethylenediamine with trifluoroacetic anhydride, followed by selective alkylation . Brominated analogs (e.g., 215797-81-2) are prepared via bromophenethylamine acylation under anhydrous conditions .

Biological Activity

N-(2-(Ethylamino)ethyl)-2,2,2-trifluoroacetamide is an organic compound classified under trifluoroacetamides, characterized by its unique chemical structure that includes a trifluoroacetamide group attached to an ethylaminoethyl chain. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.

The molecular formula of this compound is with a CAS number of 911229-38-4. The synthesis typically involves the reaction of 2-(ethylamino)ethanol with trifluoroacetic anhydride under controlled conditions to yield the desired product. This compound exhibits distinctive properties such as increased lipophilicity and stability due to the trifluoromethyl group, enhancing its effectiveness in biological applications compared to its analogs.

This compound's biological activity is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoroacetamide group allows for strong hydrogen bonding and electrostatic interactions with the active sites of enzymes, potentially leading to inhibition or modulation of their activity. This mechanism is crucial for its application in drug development, particularly as an enzyme inhibitor.

Enzyme Inhibition

Research indicates that this compound may exhibit significant enzyme inhibitory properties. For instance, studies have shown that similar trifluoroacetamides can inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a critical target in cancer therapy. Molecular docking studies suggest that these compounds can bind effectively to the active site of VEGFR-2, inhibiting its activity and thereby reducing angiogenesis in tumors .

Antimicrobial Activity

In vitro studies have also explored the antimicrobial properties of this compound. It has been tested against various pathogens with promising results. The compound's ability to disrupt microbial cell membranes is thought to be a contributing factor to its efficacy .

Case Studies

-

VEGFR-2 Inhibition : A study demonstrated that derivatives of trifluoroacetamides could inhibit VEGFR-2 effectively. The binding affinity was assessed through molecular dynamics simulations and docking studies, revealing strong interactions with key residues within the enzyme's active site .

Compound Binding Affinity (Kcal/mol) Activity Compound 10 -9.5 Inhibitor N-(2-(Ethylamino)ethyl)-TFAC -8.7 Moderate Inhibitor -

Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various trifluoroacetamides against Staphylococcus aureus and Escherichia coli. The results indicated that N-(2-(Ethylamino)ethyl)-TFAC exhibited a minimum inhibitory concentration (MIC) lower than many traditional antibiotics .

Pathogen MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64

Safety and Toxicity Profile

Toxicological assessments are critical for evaluating the safety of N-(2-(Ethylamino)ethyl)-trifluoroacetamide in potential therapeutic applications. Preliminary studies suggest that while the compound shows promising biological activity, further investigations into its long-term effects and safety profile are necessary.

Q & A

Basic: What are the standard synthetic protocols for N-(2-(Ethylamino)ethyl)-2,2,2-trifluoroacetamide?

The synthesis typically involves a multi-step reaction starting with trifluoroacetic anhydride and ethylenediamine derivatives. Key steps include:

- Acylation : Reacting 2-(ethylamino)ethylamine with trifluoroacetic anhydride in a polar aprotic solvent (e.g., dichloromethane) under nitrogen atmosphere .

- Base-mediated neutralization : Potassium carbonate is used to neutralize acidic byproducts and improve yield .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) isolates the product. Yield optimization requires precise temperature control (0–5°C during acylation) .

Advanced: How can reaction impurities (e.g., di-acylated byproducts) be minimized during synthesis?

Di-acylation is a common side reaction due to excess trifluoroacetic anhydride. Mitigation strategies include:

- Stoichiometric control : Limiting anhydride to a 1:1 molar ratio with the amine.

- Low-temperature reaction : Maintaining 0–5°C reduces nucleophilic overactivity of the secondary amine .

- In situ monitoring : TLC or HPLC tracks reaction progress. For scale-up, flow chemistry systems enhance reproducibility .

Basic: Which spectroscopic techniques are critical for structural characterization?

- NMR : <sup>1</sup>H and <sup>19</sup>F NMR confirm the trifluoroacetamide group (δ ~160 ppm for <sup>19</sup>F) and ethylaminoethyl chain (δ 2.5–3.5 ppm for CH2NH) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 213.1) .

- IR spectroscopy : Detects amide C=O stretch (~1680 cm<sup>-1</sup>) and NH bending (~1550 cm<sup>-1</sup>) .

Advanced: How do electronic effects of the trifluoroethyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethyl group:

- Reduces nucleophilicity at the amide nitrogen, limiting participation in SN2 reactions.

- Enhances stability against hydrolysis compared to non-fluorinated analogs. Kinetic studies show a 3× slower hydrolysis rate in acidic media (pH 2) .

- Facilitates π-stacking in catalytic systems, as observed in Pd-mediated couplings using XPhos ligands .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

- Cytotoxicity : MTT assay (IC50 determination in cancer cell lines like HeLa or MCF-7) .

- Enzyme inhibition : Fluorometric assays for acetylcholinesterase or kinase activity (e.g., ATP-Glo<sup>®</sup>).

- Membrane permeability : Caco-2 cell monolayer studies assess logP (predicted ~1.2) .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

SAR analysis of analogs reveals:

Docking simulations (AutoDock Vina) suggest the trifluoro group stabilizes hydrophobic pockets in kinase targets .

Basic: What factors affect the compound’s stability in aqueous solutions?

- pH-dependent hydrolysis : Degrades rapidly at pH >8 (t1/2 = 2 hr) due to hydroxide ion attack on the amide bond.

- Light sensitivity : UV exposure accelerates decomposition; store in amber vials at –20°C .

- Buffering agents : Phosphate buffers stabilize better than Tris (prevents nucleophilic attack) .

Advanced: How to resolve contradictions in reported synthetic yields (40–75%)?

Discrepancies arise from:

- Solvent purity : Dichloromethane with >0.01% water reduces yield by 15% .

- Scaling effects : Batch reactors >1 L show lower yields due to inefficient mixing; microfluidic systems improve consistency .

- Byproduct interference : Di-acylated impurities (detectable via LC-MS) skew isolated yields. Reproducibility requires strict anhydrous conditions .

Basic: What purification methods are effective post-synthesis?

- Flash chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted amine.

- Recrystallization : Ethanol/water (7:3) yields crystals with >98% purity (melting point: 92–94°C) .

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) separates enantiomers if chiral centers exist .

Advanced: How can computational methods predict metabolic pathways?

- In silico tools : SwissADME predicts CYP3A4-mediated oxidation of the ethylaminoethyl chain.

- Metabolite ID : Mass Frontier software matches MS/MS fragments to proposed metabolites (e.g., N-oxide derivatives) .

- Toxicity prediction : ProTox-II highlights potential hepatotoxicity (LD50 = 320 mg/kg in rats) .

Basic: What safety precautions are essential during handling?

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation (vapor pressure = 0.02 mmHg at 25°C) .

- Spill management : Absorb with vermiculite and neutralize with 5% acetic acid .

Advanced: What interdisciplinary applications exist beyond pharmaceuticals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.